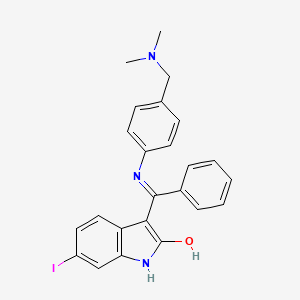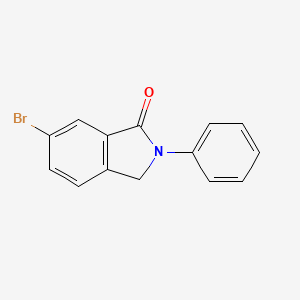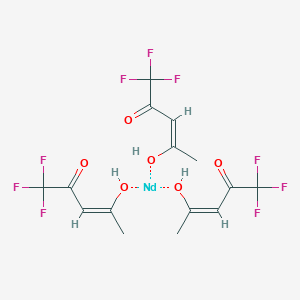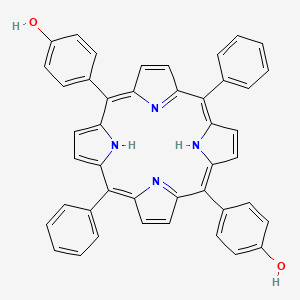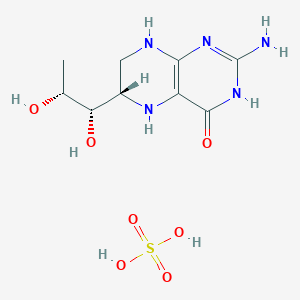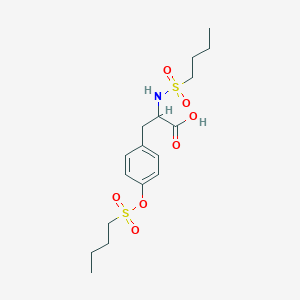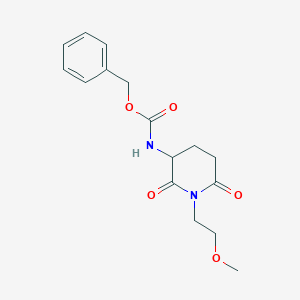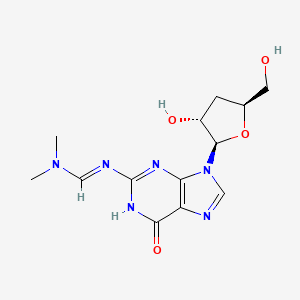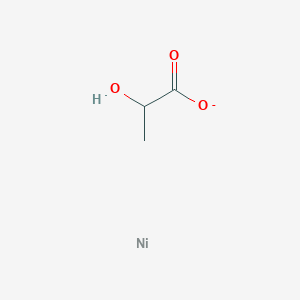
Nickel lactate tetrahydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nickel lactate tetrahydrate typically involves the reaction of nickel salts, such as nickel(II) chloride or nickel(II) sulfate, with 2-hydroxypropanoic acid. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the nickel lactate complex. The reaction can be represented as follows:
NiCl2+2C3H6O3→Ni(C3H5O3)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as crystallization and purification to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Nickel lactate tetrahydrate can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized, leading to changes in the oxidation state of nickel.
Reduction: The compound can be reduced under appropriate conditions.
Substitution: Ligands in the coordination sphere of nickel can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be employed.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while reduction may yield nickel(0) species.
Scientific Research Applications
Nickel lactate tetrahydrate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Materials Science: The compound is studied for its potential use in the synthesis of nickel-based nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine.
Industry: It is used in the production of nickel-based catalysts and other industrial processes.
Mechanism of Action
The mechanism of action of Nickel lactate tetrahydrate involves the coordination of nickel with the 2-hydroxypropanoate ligand. This coordination affects the electronic properties of nickel, making it an effective catalyst in various reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanoic acid:
Nickel(II) chloride: A common nickel salt used in the synthesis of nickel complexes.
Nickel(II) sulfate: Another nickel salt used in similar applications.
Uniqueness
Nickel lactate tetrahydrate is unique due to its specific coordination with 2-hydroxypropanoic acid, which imparts distinct electronic and catalytic properties. This makes it particularly useful in applications requiring specific catalytic activities and electronic properties .
Properties
IUPAC Name |
2-hydroxypropanoate;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Ni/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOCIEQUCNIEIA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NiO3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657603 | |
| Record name | 2-hydroxypropanoate;nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59836-85-0 | |
| Record name | 2-hydroxypropanoate;nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)
![zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B1498600.png)
